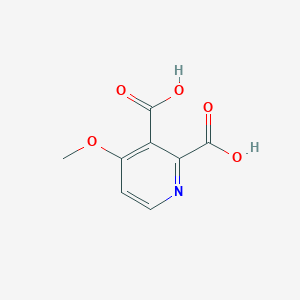
4-Methoxypyridine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyridine-2,3-dicarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a pyridine ring substituted with methoxy and carboxylic acid groups at the 4th, 2nd, and 3rd positions, respectively. It is a derivative of pyridine, which is a significant heterocyclic unit found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic methods, such as copper or nickel catalysis, can enhance the efficiency and selectivity of the synthesis process .
化学反応の分析
Types of Reactions: 4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups .
科学的研究の応用
4-Methoxypyridine-2,3-dicarboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its action include modulation of enzyme activity and receptor signaling .
類似化合物との比較
- Pyridine-2,3-dicarboxylic acid
- Pyridine-4-carboxylic acid
- 4-Methoxypyridine
Comparison: 4-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For instance, the methoxy group can influence the electron density on the ring, affecting the compound’s reactivity in substitution and addition reactions .
特性
分子式 |
C8H7NO5 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
4-methoxypyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChIキー |
QWIGDHXRNNEZJM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


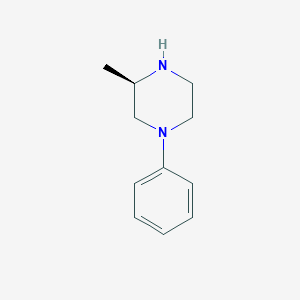


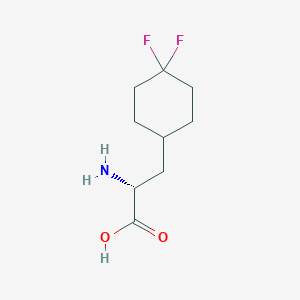

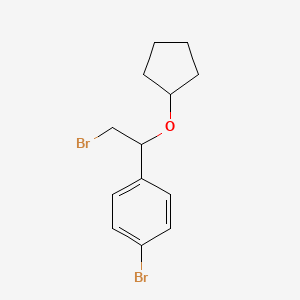
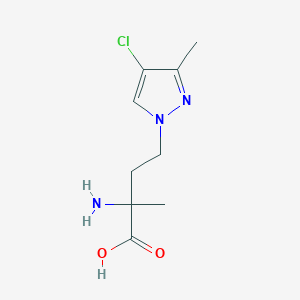
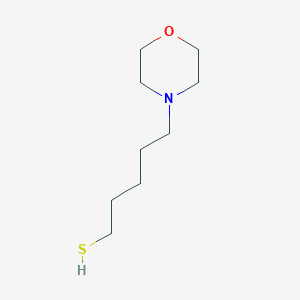
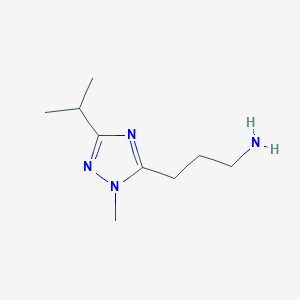

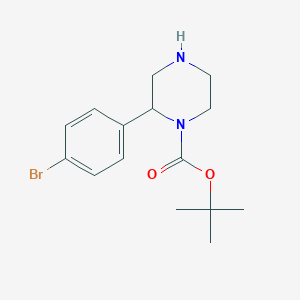
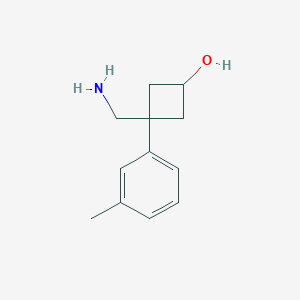

![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
